3-(Difluoromethyl)piperidin-3-ol hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Lead Optimization

3-(Difluoromethyl)piperidin-3-ol hydrochloride is a racemic piperidine-derived building block featuring a geminal difluoromethyl (–CF₂H) group and a tertiary alcohol at the 3-position, supplied as the hydrochloride salt (≥95% purity). This scaffold belongs to the class of α,α-difluoro-alcohols, where the –CF₂H moiety serves as a lipophilic hydrogen-bond donor isostere – a property not replicated by –CH₃, –CF₃, or –CH₂OH analogs.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 1909325-03-6
Cat. No. B3016527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidin-3-ol hydrochloride
CAS1909325-03-6
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1CC(CNC1)(C(F)F)O.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)2-1-3-9-4-6;/h5,9-10H,1-4H2;1H
InChIKeyBPFVYAUITXWPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)piperidin-3-ol hydrochloride (CAS 1909325-03-6) – A Physicochemically-Distinct Piperidine Scaffold for Fluorine-Aware Lead Optimization


3-(Difluoromethyl)piperidin-3-ol hydrochloride is a racemic piperidine-derived building block featuring a geminal difluoromethyl (–CF₂H) group and a tertiary alcohol at the 3-position, supplied as the hydrochloride salt (≥95% purity) . This scaffold belongs to the class of α,α-difluoro-alcohols, where the –CF₂H moiety serves as a lipophilic hydrogen-bond donor isostere – a property not replicated by –CH₃, –CF₃, or –CH₂OH analogs [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of CNS-penetrant candidates and enzyme inhibitors.

Why 3-(Difluoromethyl)piperidin-3-ol Hydrochloride Cannot Be Trivially Replaced by Its Trifluoromethyl or Methyl Congeners


Piperidine-3-ol scaffolds bearing different C3-substituents are often treated as interchangeable cores in medicinal chemistry libraries; however, the –CF₂H group imparts a unique combination of hydrogen-bond donor capacity (pKₐ ≈ 10–12 for the –CF₂H proton) and moderate lipophilicity (LogP ≈ -0.03 for the free base) that distinguishes it sharply from the fully fluorinated –CF₃ analog (LogP ≈ 0.68, non-HBD) and the –CH₃ analog (LogP ≈ 0.15, non-HBD) . This divergence directly impacts blood-brain barrier permeability prediction, metabolic stability, and target engagement, meaning that a compound optimized around the –CF₂H moiety cannot be replaced by a –CF₃ or –CH₃ variant without altering the candidate's ADMET profile [1].

Head-to-Head Quantitative Differentiation of 3-(Difluoromethyl)piperidin-3-ol Hydrochloride Against Closest Analogs


Lipophilicity Tuning: –CF₂H Imparts 25-Fold Lower LogP Than –CF₃ While Retaining Hydrogen-Bond Donor Function

The free-base form of 3-(difluoromethyl)piperidin-3-ol exhibits a predicted LogP of -0.027 (ALOGPS), placing it near the optimal CNS drug space (LogP 1–3 for balanced permeability). In contrast, the direct trifluoromethyl analog [3-(trifluoromethyl)piperidin-3-ol] has a LogP of 0.675, representing a ~25-fold increase in octanol-water partition coefficient. The methyl analog [3-methylpiperidin-3-ol] sits at LogP 0.151. Crucially, only the –CF₂H analog retains a hydrogen-bond donor at the C3 substituent, a feature absent in both –CF₃ and –CH₃ derivatives .

Lipophilicity Blood-Brain Barrier Permeability Lead Optimization

Hydrogen-Bond Donor Count: –CF₂H Provides an Additional H-Bond Donor Relative to –CF₃ and –CH₃ Analogs

The difluoromethyl proton (CF₂–H) is a recognized lipophilic hydrogen-bond donor. In the hydrochloride salt form, 3-(difluoromethyl)piperidin-3-ol hydrochloride presents 3 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA). The trifluoromethyl analog [3-(trifluoromethyl)piperidin-3-ol hydrochloride] has 3 HBD and 5 HBA, but the –CF₃ group itself cannot donate a hydrogen bond. The methyl analog [3-methylpiperidin-3-ol hydrochloride] has 3 HBD and 2 HBA. The effective HBD count available for intermolecular interactions is therefore 1 extra in the –CF₂H compound compared to its –CF₃ and –CH₃ congeners [1].

Hydrogen Bonding Molecular Recognition Drug-Target Interactions

Rotatable Bond Restriction: –CF₂H Introduces Conformational Rigidity Relative to –CH₂OH but Greater Flexibility Than –CF₃

The number of rotatable bonds influences the entropic penalty upon binding. 3-(Difluoromethyl)piperidin-3-ol hydrochloride possesses one rotatable bond (C–CF₂H), compared to zero rotatable bonds for the trifluoromethyl analog and one for the methyl analog. The hydroxymethyl analog [3-(hydroxymethyl)piperidin-3-ol hydrochloride] also has one rotatable bond, but the –CF₂H group provides a distinct electrostatic environment due to fluorine electronegativity. This intermediate rigidity allows for conformational pre-organization without complete loss of binding adaptability [1].

Conformational Analysis Entropic Penalty Scaffold Design

Metabolic Stability Projection: –CF₂H Resists Oxidative Metabolism Better Than –CH₃ While Avoiding CYP Inhibition Risks of –CF₃

The difluoromethyl group is a well-established metabolically stable isostere for methyl and hydroxymethyl groups. The Bidepharm SwissADME panel predicts 3-(difluoromethyl)piperidin-3-ol hydrochloride as a non-inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, with high gastrointestinal absorption and predicted blood-brain barrier permeation. While direct comparative CYP inhibition data for the –CF₃ and –CH₃ analogs are not available in the same dataset, literature class-level evidence indicates that –CF₃-bearing piperidines carry a higher risk of CYP3A4 inhibition due to increased lipophilicity and type-II binding potential [1].

Metabolic Stability CYP Inhibition Fluorine Effect

Procurement Purity and Documentation Differentiation: Target Compound Offers 95%+ Purity with Full QC Documentation (NMR, HPLC, GC)

Bidepharm supplies 3-(difluoromethyl)piperidin-3-ol hydrochloride at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC spectra. This level of documentation is critical for reproducible SAR studies. While other vendors list the compound at 95–98% purity, not all provide multi-technique batch-specific QC reports. For example, the –CF₃ analog from AKSci (CAS 1417794-45-6) is listed at 95% purity but without explicit mention of NMR/HPLC/GC documentation .

Quality Control Reproducibility Procurement Compliance

Optimal Deployment Scenarios for 3-(Difluoromethyl)piperidin-3-ol Hydrochloride Based on Verified Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Balanced LogP and HBD

Medicinal chemistry programs targeting CNS disorders (e.g., neurodegenerative diseases, pain) where the target binding site demands both a hydrogen-bond donor and moderate lipophilicity (LogP 0–3) should select 3-(difluoromethyl)piperidin-3-ol hydrochloride over the –CF₃ analog. The –CF₂H group's LogP of -0.027 (free base) combined with its HBD capability offers a unique profile that the –CF₃ analog (LogP 0.675, no HBD) cannot match, as supported by the SwissADME prediction of blood-brain barrier permeation .

CYP Liability Risk Mitigation in Early-Stage Kinase or GPCR Inhibitor Programs

When designing kinase or GPCR inhibitors where CYP3A4 inhibition is a known liability of highly lipophilic compounds, the –CF₂H scaffold is preferable. SwissADME predicts the target compound as a non-inhibitor across five major CYP isoforms, whereas –CF₃-containing piperidines are class-associated with elevated CYP inhibition risk . Procuring the –CF₂H analog at the hit-to-lead stage can de-risk downstream ADMET attrition.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fluorinated 3D Scaffolds

Fragment libraries benefit from low-molecular-weight (<200 Da) building blocks with three-dimensional character. 3-(Difluoromethyl)piperidin-3-ol hydrochloride (MW 187.61, Fsp³ = 1.0) offers a saturated, chiral scaffold with fluorine-derived conformational and electronic properties. Its single stereocenter (racemic) provides opportunities for chiral resolution and subsequent structure-activity relationship exploration, delivering greater structural diversity than the achiral –CF₃ analog [1].

Quality-Controlled Procurement for Regulated Medicinal Chemistry Laboratories

Laboratories operating under GLP or requiring batch-to-batch reproducibility should prioritize vendors supplying this compound with NMR, HPLC, and GC QC documentation. Bidepharm's provision of multi-technique batch data ensures structural authenticity and purity verification, reducing the risk of experimental variability attributable to unidentified impurities . This level of documentation is not uniformly available for the –CF₃ or –CH₃ analogs from all suppliers.

Quote Request

Request a Quote for 3-(Difluoromethyl)piperidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.